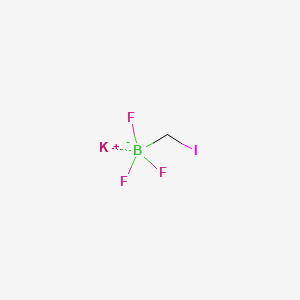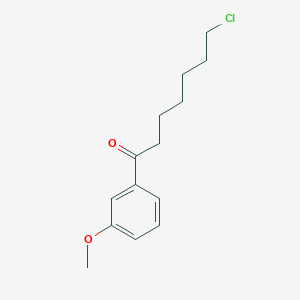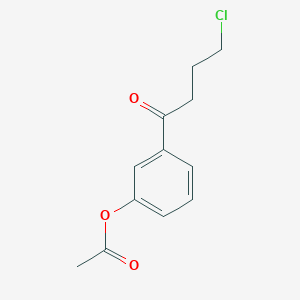
Potassium trifluoro(iodomethyl)borate
Overview
Description
Potassium trifluoro(iodomethyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
Potassium trifluoro(iodomethyl)borate is a special class of organoboron reagents . Its primary targets are the molecules involved in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used in organic chemistry to synthesize complex organic compounds from simpler ones.
Mode of Action
This compound interacts with its targets by serving as a “protected” form of boronic acids . It can be slowly hydrolyzed to its reactive boronate form under basic reaction conditions . This allows it to participate in various carbon–carbon and carbon–heteroatom bond-forming processes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of functionalized ethyltrifluoroborates and Suzuki-Miyaura cross-coupling reactions . It also plays a role in the synthesis of novel building blocks that are unknown among other boronic acid surrogates .
Pharmacokinetics
It’s known that the compound is stable and has a long shelf-life , which suggests it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The action of this compound results in the formation of new carbon–carbon and carbon–heteroatom bonds . This makes it a valuable tool in the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as moisture and air . The compound is moisture- and air-stable , which means it can maintain its efficacy and stability in a variety of environmental conditions. It is also remarkably compliant with strong oxidative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium trifluoro(iodomethyl)borate can be synthesized through the reaction of diiodomethane with trialkyl borates in the presence of potassium fluoride. The reaction typically involves the following steps:
Formation of the intermediate: n-Butyllithium reacts with diiodomethane to form an intermediate.
Reaction with trialkyl borates: The intermediate then reacts with trialkyl borates to form the desired product.
Final treatment: The product is treated with potassium fluoride to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly detailed in the literature. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and ensuring the purity of reagents, are generally applied in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(iodomethyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodomethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.
Conditions: Reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Potassium trifluoro(iodomethyl)borate has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the iodomethyl group.
Potassium bromomethyltrifluoroborate: Similar but contains a bromomethyl group instead of an iodomethyl group.
Uniqueness: Potassium trifluoro(iodomethyl)borate is unique due to its iodomethyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This makes it particularly useful in specific cross-coupling reactions where the iodomethyl group is advantageous .
Properties
IUPAC Name |
potassium;trifluoro(iodomethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BF3I.K/c3-2(4,5)1-6;/h1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJVWRYIXQXISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CI)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BF3IK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635474 | |
| Record name | Potassium trifluoro(iodomethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-47-5 | |
| Record name | Potassium trifluoro(iodomethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (Iodomethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















